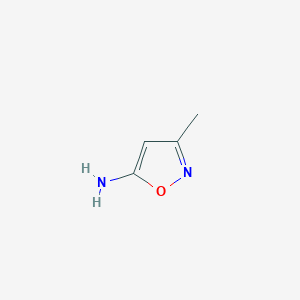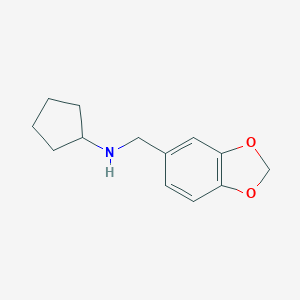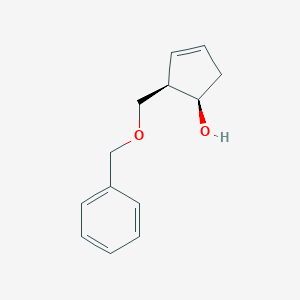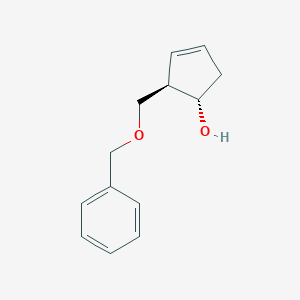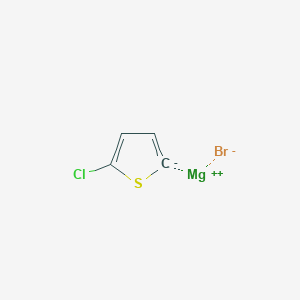![molecular formula C10H16O B045025 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one CAS No. 114352-58-8](/img/structure/B45025.png)
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one, also known as menthone, is a cyclic monoterpene ketone that is widely used in the fragrance and flavor industries, as well as in pharmaceutical research. It is a colorless liquid with a minty odor and taste, found naturally in various essential oils, such as peppermint and eucalyptus. 1.0]hexan-6-one.
作用機序
The mechanism of action of 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways. Menthone has been shown to inhibit the production of pro-inflammatory cytokines and to activate the antioxidant defense system. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and cyclooxygenase.
生化学的および生理学的効果
Menthone has been shown to have various biochemical and physiological effects, including antifungal, antibacterial, anti-inflammatory, and analgesic activities. It has also been shown to have antioxidant properties and to modulate the activity of various enzymes. Menthone has been shown to be safe for human consumption and has been used in various food and cosmetic products.
実験室実験の利点と制限
Menthone has several advantages for laboratory experiments, including its low toxicity, easy availability, and ability to dissolve in various solvents. However, it also has some limitations, including its instability under certain conditions and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the research on 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one, including the development of new drugs for neurological disorders, the investigation of its potential as an anticancer agent, and the exploration of its use in various industrial applications. Other potential areas of research include the investigation of its effects on the immune system and its potential as a natural insecticide.
Conclusion:
In conclusion, 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one, or 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one, is a cyclic monoterpene ketone that has various pharmacological properties and has been extensively studied for its potential applications in the fragrance and flavor industries, as well as in pharmaceutical research. It is synthesized through various methods, including the oxidation of menthol, and has several advantages and limitations for laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.
合成法
Menthone can be synthesized through various methods, including the oxidation of menthol, the isomerization of pulegone, and the cyclization of citral. The most common method is the oxidation of menthol, which involves the use of oxidizing agents such as chromic acid, potassium permanganate, or sodium hypochlorite. The reaction yields 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one and water as the main products.
科学的研究の応用
Menthone has been extensively studied for its various pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and analgesic activities. It has also been shown to have potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Menthone has been used in the development of various drugs, including antifungal agents, anti-inflammatory drugs, and analgesics.
特性
IUPAC Name |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6(2)10-5-4-7(3)8(10)9(10)11/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCZUQXEQPVRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70486716 |
Source


|
| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70486716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one | |
CAS RN |
114352-58-8 |
Source


|
| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70486716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

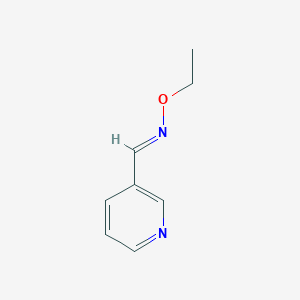
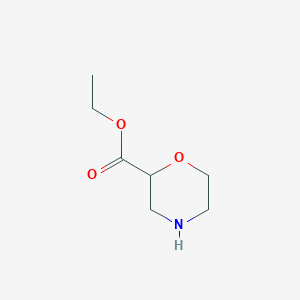

![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)
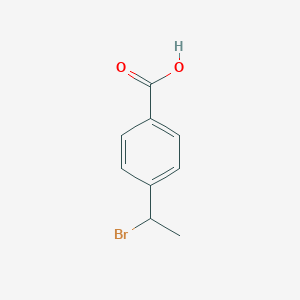
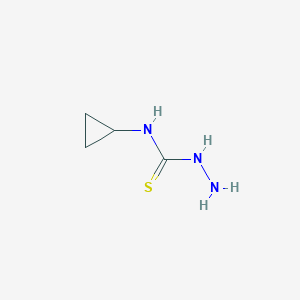
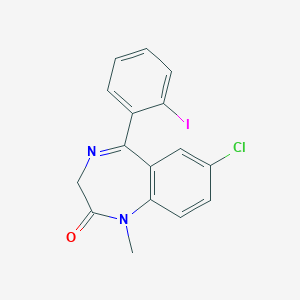

![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)
